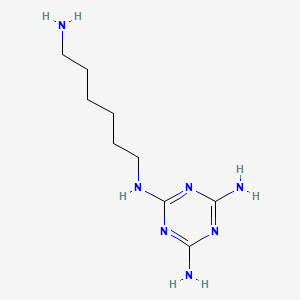![molecular formula C18H19ClO4 B14362348 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid CAS No. 95777-97-2](/img/structure/B14362348.png)
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)(hydroxy)methyl]phenol. This intermediate is then reacted with 2-methylbutanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(4-chlorophenyl)(oxo)methyl]phenoxy-2-methylbutanoic acid.
Reduction: Formation of 2-{4-[(phenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid.
Substitution: Formation of 2-{4-[(4-substituted phenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibric acid: A compound with a similar structure but different functional groups.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Another structurally related compound with different substituents.
Uniqueness
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
95777-97-2 |
|---|---|
Molekularformel |
C18H19ClO4 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C18H19ClO4/c1-3-18(2,17(21)22)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,16,20H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
KKUQIJYONSKVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


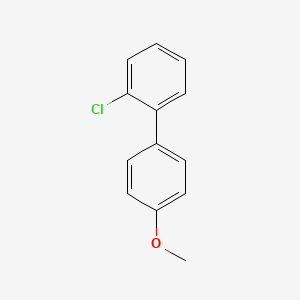

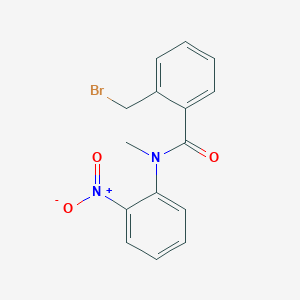
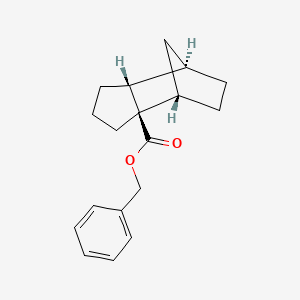
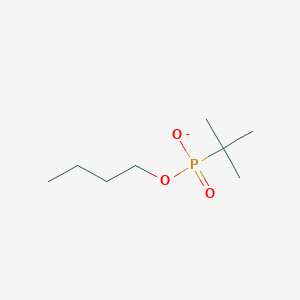
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
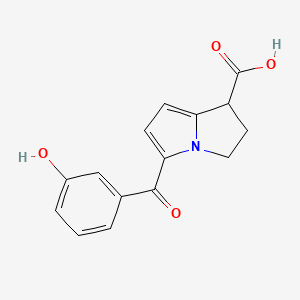

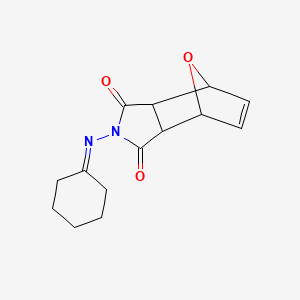
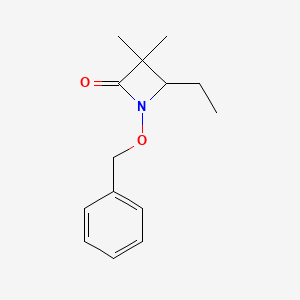

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)

